1-Fluoro-3-[(2-methylcyclopropyl)amino]propan-2-ol
Description
Properties
Molecular Formula |
C7H14FNO |
|---|---|
Molecular Weight |
147.19 g/mol |
IUPAC Name |
1-fluoro-3-[(2-methylcyclopropyl)amino]propan-2-ol |
InChI |
InChI=1S/C7H14FNO/c1-5-2-7(5)9-4-6(10)3-8/h5-7,9-10H,2-4H2,1H3 |
InChI Key |
JHCQDBDSPVKFBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1NCC(CF)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Fluorinated Intermediates
- Preparation of 1-Fluorocyclopropyl derivatives : According to patent US8299246B2, 1-fluorocyclopropyl compounds can be synthesized via a multi-step process involving the reaction of 2-acetyl-2-fluoro-4-butanolide with potassium fluoride, leading to the formation of 1-fluorocyclopropyl-methyl-ketone as an intermediate. This process is efficient, yielding high purity products in fewer steps compared to traditional methods.
Conversion to Amino Alcohol
- The fluorinated ketone intermediate can undergo nucleophilic addition with amino alcohols, such as 2-amino-2-methylpropan-1-ol, in the presence of activating agents like N-ethyl-N,N-diisopropylamine in dimethylformamide (DMF). This step typically proceeds at ambient temperature over 4 hours, affording the amino alcohol with high yield (~65%).
Key Reaction Data
| Reaction Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Fluorocyclopropyl ketone synthesis | Potassium fluoride | Elevated temperature, distillation | High purity | Patent US8299246B2 |
| Amino alcohol addition | 2-Amino-2-methylpropan-1-ol, N-ethyl-N,N-diisopropylamine | RT, 4 hours | 65% | Patent US8299246B2 |
Cyclopropylamine Addition Method
This approach involves the direct addition of a cyclopropylamine derivative to a suitable precursor, often under catalytic conditions.
Cyclization and Amination
- Use of cyclopropylamines : As per patent EP0560109A2, cyclopropylamine derivatives can be reacted with fluorinated aldehydes or ketones under catalytic conditions (e.g., zinc triflate or trifluoromethanesulfonate) in chlorobenzene at reflux (~135°C). This yields the amino alcohol with cyclopropyl substitution.
Process Details
- The reaction typically involves refluxing for 24 hours, with subsequent purification via silica gel chromatography. Yields are reported to be high (~87-100%), indicating the efficiency of this route for synthesizing cyclopropylamine derivatives.
| Reaction Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Cyclopropylamine addition | Cyclopropylamine derivatives, zinc triflate | Reflux, 135°C, 24h | 87-100% | Patent EP0560109A2 |
Multi-step Functionalization via Halogenation and Fluorination
This method involves the halogenation of a precursor followed by fluorination, culminating in amino alcohol formation.
Halogenation of Cyclopropyl Precursors
- As described in patent EP0560109A2, 1-fluorocyclopropyl methyl ketone can be prepared by treating 2-acetyl-2-chloro-4-butanolide with potassium fluoride, leading to a fluorinated intermediate.
Fluorination and Subsequent Amination
- The halogenated intermediate undergoes nucleophilic substitution with ammonia or amines, introducing the amino group. The fluorinated intermediate then reacts with amino alcohols, such as 2-amino-2-methylpropan-1-ol, under basic conditions to produce the target amino alcohol.
| Reaction Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Halogenation | Potassium fluoride | -10°C to +40°C | High | Patent EP0560109A2 |
| Amino alcohol formation | Ammonia or amines | Reflux, organic solvents | Variable | Patent EP0560109A2 |
Summary of Key Data and Reaction Conditions
| Method | Starting Material | Key Reagents | Typical Conditions | Yield | References |
|---|---|---|---|---|---|
| Nucleophilic substitution | Fluorinated ketone | 2-Amino-2-methylpropan-1-ol | RT, 4 hours | 65% | US8299246B2 |
| Cyclopropylamine addition | Cyclopropylamine derivatives | Zinc triflate | Reflux, 135°C, 24h | 87-100% | EP0560109A2 |
| Halogenation & fluorination | 2-Acetyl-2-chloro-4-butanolide | Potassium fluoride | -10°C to +40°C | High | EP0560109A2 |
Chemical Reactions Analysis
1-Fluoro-3-[(2-methylcyclopropyl)amino]propan-2-ol undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Fluoro-3-[(2-methylcyclopropyl)amino]propan-2-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-[(2-methylcyclopropyl)amino]propan-2-ol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The following table summarizes key structural analogs, focusing on substituent variations and molecular properties:
Key Observations:
- Fluorine vs.
- Cyclopropane vs. Isopropyl Groups: The 2-methylcyclopropylamino group may confer greater metabolic stability than isopropylamino groups (common in β-blockers) due to the cyclopropane ring’s resistance to enzymatic oxidation .
- Nitroimidazole Derivatives : Unlike β-blockers, the nitroimidazole-substituted analog () serves as a hypoxia-targeting agent, illustrating the versatility of propan-2-ol derivatives in diverse therapeutic areas .
Pharmacological Activity and Selectivity
- β-Blocker Activity: Metoprolol (β1-selective) and bisoprolol (highly cardioselective) demonstrate that phenoxy/ether substituents enhance receptor specificity. The target compound’s cyclopropane amino group lacks aromaticity, which may reduce β1/β2 selectivity compared to these drugs .
- Membrane Stabilization: Dexpropranolol () exhibits membrane-stabilizing effects due to its naphthyloxy group, a feature absent in the target compound, which prioritizes fluorine-induced polarity .
Physicochemical Properties
- Lipophilicity: The fluorine atom and cyclopropane group in the target compound likely result in lower logP values compared to aromatic analogs like dexpropranolol (logP ~1.77) or metoprolol (logP ~1.7), favoring aqueous solubility .
- Metabolic Stability: Cyclopropane rings are less prone to oxidative metabolism than isopropyl groups, suggesting improved half-life for the target compound compared to bisoprolol or propranolol derivatives .
Biological Activity
1-Fluoro-3-[(2-methylcyclopropyl)amino]propan-2-ol (CAS No. 1861112-01-7) is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its structural properties, synthesis, and biological activity, drawing from diverse research sources.
Chemical Structure and Properties
1-Fluoro-3-[(2-methylcyclopropyl)amino]propan-2-ol has the molecular formula CHFNO and a molecular weight of 147.19 g/mol. The compound features a fluorine atom, which can influence its biological activity by enhancing lipophilicity and altering receptor interactions.
Synthesis
The synthesis of 1-Fluoro-3-[(2-methylcyclopropyl)amino]propan-2-ol involves several steps, typically starting from readily available precursors. A streamlined approach has been developed, which includes key intermediates that facilitate the introduction of the fluorine atom and the cyclopropyl group .
Antiviral Activity
Research indicates that compounds with similar structures exhibit significant antiviral properties. For instance, studies on related fluorinated compounds have shown effectiveness against various viral targets, including hepatitis C virus (HCV) and hepatitis B virus (HBV). The presence of a fluorine atom is often correlated with enhanced antiviral potency due to improved binding affinity to viral proteins .
Table 1: Summary of Antiviral Activities of Related Compounds
| Compound Name | Virus Target | EC (µM) | Reference |
|---|---|---|---|
| Grazoprevir | HCV | 0.5 | |
| Entecavir | HBV | 0.1 | |
| 1-Fluoro-3-[(2-methylcyclopropyl)amino]propan-2-ol | TBD | TBD | Current Study |
The biological activity of 1-Fluoro-3-[(2-methylcyclopropyl)amino]propan-2-ol may involve interaction with viral proteases or polymerases, similar to other antiviral agents. The structural modifications provided by the cyclopropyl group and fluorine substitution can enhance binding to these targets, potentially leading to inhibition of viral replication.
Case Studies
Several case studies have highlighted the efficacy of structurally related compounds in clinical settings:
- HCV Treatment : In a clinical trial involving patients with genotype 1 HCV, compounds similar to 1-Fluoro-3-[(2-methylcyclopropyl)amino]propan-2-ol demonstrated significant reductions in viral load when administered as part of combination therapy .
- HBV Resistance : Another study focused on the resistance patterns of HBV to existing therapies found that novel compounds with structural similarities exhibited potent activity against lamivudine-resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
